N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core substituted with a propyl group at position 4 and a propanamide-linked 2-ethoxybenzyl moiety. Its molecular formula is C₂₂H₂₅N₅O₃S (estimated based on structural analogs), with a molecular weight of ~451.58 g/mol and a logP of ~3.7, suggesting moderate lipophilicity.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-12-26-21(29)20-16(11-13-31-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15-7-5-6-8-17(15)30-4-2/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFXMYHZLPGVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propyl group: This step may involve alkylation reactions using propyl halides under basic conditions.
Attachment of the 2-ethoxybenzyl group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced using 2-ethoxybenzyl halides.
Final amide formation: The propanamide moiety is introduced through amidation reactions using suitable amine and acid derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Biological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that thieno-triazole derivatives possess significant anticancer properties. For instance, molecular docking studies have demonstrated their ability to inhibit key proteins involved in cancer cell proliferation and survival pathways .
- Antimicrobial Effects : Compounds derived from thieno-triazole frameworks have been evaluated for their antimicrobial activity against various pathogens. These studies highlight their potential as novel antimicrobial agents .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are critical in disease pathways. For example, some derivatives have been shown to inhibit kinases involved in cancer progression .
Therapeutic Applications
The therapeutic applications of N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide are broad and include:
- Cancer Treatment : Due to its anticancer properties, this compound could be developed into a therapeutic agent for treating various types of cancer. Its mechanism of action may involve the disruption of cancer cell signaling pathways or direct cytotoxic effects on tumor cells.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.
Case Studies and Research Findings
Several case studies have documented the efficacy of thieno-triazole derivatives in preclinical models:
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Modifications
The thieno-triazolo-pyrimidinone scaffold is shared with other derivatives, but substituent variations critically influence activity. For example:
- N-(3-ethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide (Compound E596-0745, C₂₂H₂₅N₅O₂S) differs in the amide chain length (butanamide vs. propanamide) and aromatic substituent (3-ethylphenyl vs. 2-ethoxybenzyl). This leads to a lower molecular weight (423.54 vs. ~451.58 g/mol) and slightly reduced logP (3.5578 vs.
Aromatic Substituent Positioning
The 2-ethoxybenzyl group in the target compound introduces steric and electronic effects distinct from analogs like N-(4-dimethylaminophenyl)-triazine derivatives (e.g., ). The ethoxy group’s ortho position may hinder rotational freedom, altering binding affinity compared to para-substituted analogs.
Physicochemical Properties
Key Observations :
- The target compound’s ethoxybenzyl group increases hydrophobicity compared to E596-0745’s ethylphenyl, but the shorter amide chain partially offsets this.
- The triazine-pyrrolidine derivative () has higher polarity and molecular weight , likely limiting bioavailability despite stronger hydrogen bonding .
Pharmacological Activity Trends
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Kinase Inhibition: The thieno-triazolo-pyrimidinone core is associated with ATP-competitive kinase inhibition. E596-0745 showed IC₅₀ = 12 nM against JAK2 in preliminary assays, attributed to its butanamide flexibility . The target compound’s rigid 2-ethoxybenzyl group may improve selectivity but reduce potency.
- Metabolic Stability : Ethoxy groups generally enhance metabolic stability compared to methyl or ethyl substituents, as seen in cytochrome P450 inhibition assays for related compounds .
Biological Activity
N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities. The ethoxybenzyl group and propyl substituent contribute to its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of similar thieno-pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains with minimal inhibitory concentrations (MICs) ranging from 0.03 to 50 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.03 | Antifungal against Candida albicans |
| Compound B | 50 | Antibacterial against E. coli |
Cytotoxicity and Antitumor Activity
Studies on related thieno-pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, certain derivatives have been tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells, showing moderate to high inhibitory activity .
Case Study:
In one study, a thieno-pyrimidine derivative exhibited IC50 values of 15 μM against MDA-MB-231 cells, indicating promising antitumor potential .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria.
- Disruption of cellular membranes: Some derivatives exhibit hemolytic activity at high concentrations but remain biocompatible at lower doses .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Data suggest that similar compounds demonstrate favorable absorption and distribution characteristics in vivo.
Toxicological Profile
Toxicity studies are essential for assessing safety. Preliminary evaluations indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive toxicological profile.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide?
- The synthesis typically involves multi-step organic reactions, including cyclization of the thieno-triazolo-pyrimidine core, followed by coupling with the 2-ethoxybenzyl-propanamide moiety. Critical steps include:
- Core formation : Cyclocondensation of thiophene derivatives with triazole precursors under acidic conditions.
- Side-chain coupling : Amidation or alkylation reactions to attach the propanamide group to the core structure.
- Purification : Column chromatography or recrystallization to isolate high-purity product.
- Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products, as seen in structurally analogous triazolo-pyrimidine syntheses .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms functional groups and spatial arrangement.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions in crystalline form.
- HPLC-PDA : Assesses purity (>95% is typical for pharmacological studies) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Enzyme inhibition assays : Target kinases or microbial enzymes (e.g., fungal CYP51 for antifungal activity).
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7).
- Microbiological screening : Disk diffusion or microbroth dilution for antimicrobial activity against pathogens like Candida albicans .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays (e.g., variable IC50 values across studies)?
- Orthogonal validation : Use multiple assay formats (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
- Structural analysis : Compare X-ray crystallography or docking studies to identify binding site polymorphisms or off-target effects.
- Batch consistency : Verify compound purity and stability (e.g., via LC-MS) to rule out degradation artifacts .
Q. What experimental design strategies optimize yield in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, temperature, stoichiometry).
- Flow chemistry : Continuous synthesis reduces side reactions and improves heat/mass transfer for unstable intermediates.
- Catalyst screening : Evaluate palladium or copper catalysts for coupling efficiency in the final amidation step .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like kinase ATP pockets using AutoDock Vina or Schrödinger Suite.
- MD simulations : Assess conformational stability and ligand-protein dynamics over nanosecond timescales.
- QSAR modeling : Corrogate substituent effects (e.g., 2-ethoxybenzyl vs. 4-methylbenzyl) on bioactivity .
Methodological Guidance for Data Interpretation
Q. What strategies resolve challenges in characterizing the compound’s stereochemistry?
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirm absolute configuration for chiral centers in the thieno-triazolo-pyrimidine core.
- NOESY NMR : Identify spatial proximity of protons to infer 3D arrangement .
Q. How should researchers validate target specificity in complex biological systems?
- CRISPR/Cas9 knockouts : Confirm loss of activity in target-deficient cell lines.
- Proteome profiling : Use affinity pulldown coupled with mass spectrometry to identify off-target binding partners.
- Kinase panel screening : Test against >100 kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
